N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide
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Overview
Description
N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide is a complex organic compound that features a piperidine ring, a fluorinated phenoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 2-(2-fluoro-4-formylphenoxy)acetic acid, followed by coupling with 2-methylbenzoyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Fluoro-4-carboxyphenoxy)acetyl derivative.
Reduction: 2-(2-Fluoro-4-hydroxyphenoxy)acetyl derivative.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorinated phenoxy group and the piperidine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-Fluoro phenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
- N-(3-Acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorinated phenoxy group and a piperidine ring enhances its potential for receptor binding and biological activity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-[2-(2-fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-15-4-2-3-5-18(15)22(28)24-17-8-10-25(11-9-17)21(27)14-29-20-7-6-16(13-26)12-19(20)23/h2-7,12-13,17H,8-11,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFBZZPQODHABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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